molecular formula C19H18O3 B14124945 Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate

Cat. No.: B14124945
M. Wt: 294.3 g/mol
InChI Key: COESFCDZCRFHJI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate typically involves the esterification of 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoic acid.

    Reduction: Ethyl 4-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
  • 2-oxo-1,2,3,4-tetrahydropyrimidines
  • Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is unique due to its specific structure, which combines a benzoate group with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18O3
  • Molecular Weight : 294.3 g/mol
  • CAS Number : 255836-90-9

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit specific enzymes which play roles in metabolic pathways. For instance, compounds that block Kynurenine aminotransferase (KMO) have been linked to neuroprotective effects in models of neurodegenerative diseases .
  • Antimicrobial Properties : Ethyl derivatives have shown potential against various microbial strains. For example, studies on similar structures indicate effectiveness against Candida species .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by modulating pathways associated with inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
Enzyme InhibitionKMO inhibitorsReduced levels of neurotoxic metabolites in models
AntimicrobialEthyl derivativesEffective against Candida species
Anti-inflammatoryVarious ethyl compoundsModulation of inflammatory pathways observed

Case Study 1: Kynurenine Pathway Modulation

A study investigated the role of KMO inhibitors in regulating kynurenine metabolism. The results indicated that inhibiting KMO led to decreased production of neurotoxic metabolites, suggesting a protective effect against neurodegeneration .

Case Study 2: Antimicrobial Activity

Research on ethyl derivatives showed significant antifungal activity against multiple strains of Candida. The study highlighted the potential for these compounds to serve as therapeutic agents in treating fungal infections .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 4-(2-oxo-3,4-dihydro-1H-naphthalen-1-yl)benzoate

InChI

InChI=1S/C19H18O3/c1-2-22-19(21)15-9-7-14(8-10-15)18-16-6-4-3-5-13(16)11-12-17(18)20/h3-10,18H,2,11-12H2,1H3

InChI Key

COESFCDZCRFHJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2C(=O)CCC3=CC=CC=C23

Origin of Product

United States

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